molecular formula C18H11ClF8N2O2 B278080 [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone

Cat. No. B278080
M. Wt: 474.7 g/mol
InChI Key: VQDOATLEEGMQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone, also known as CTMP, is a research chemical that has gained attention in recent years due to its potential applications in scientific research. CTMP belongs to the family of piperazine derivatives, which have been studied for their potential therapeutic effects on various diseases.

Mechanism of Action

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone increases the levels of these neurotransmitters in the brain, leading to increased activity in reward and motivation pathways.
Biochemical and Physiological Effects:
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to increase locomotor activity and induce hyperactivity in rodents. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum of rats. These effects suggest that [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone may have potential therapeutic applications in disorders such as ADHD and depression.

Advantages and Limitations for Lab Experiments

One advantage of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its high potency as a dopamine and norepinephrine reuptake inhibitor. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a useful tool for studying the role of dopamine and norepinephrine in reward and motivation pathways. However, one limitation of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its potential for abuse due to its stimulant effects. Careful consideration should be taken when handling [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone in a laboratory setting.

Future Directions

Future research on [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone could focus on its potential therapeutic applications in disorders such as ADHD and depression. Additionally, the development of more selective dopamine and norepinephrine reuptake inhibitors could lead to more targeted treatments for these disorders. Further research could also investigate the long-term effects of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone on neurotransmitter systems and behavior.

Synthesis Methods

The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone involves the reaction of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone as a white solid with a purity of over 99%. The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been optimized to produce high yields with minimal byproducts.

Scientific Research Applications

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways in the brain. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a potential candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.

properties

Molecular Formula

C18H11ClF8N2O2

Molecular Weight

474.7 g/mol

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone

InChI

InChI=1S/C18H11ClF8N2O2/c1-31-17-14(26)8(20)6(9(21)15(17)27)18(30)29-4-2-28(3-5-29)16-12(24)10(22)7(19)11(23)13(16)25/h2-5H2,1H3

InChI Key

VQDOATLEEGMQDQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.